molecular formula C2N2S2 B1223195 Thiocyanogen CAS No. 505-14-6

Thiocyanogen

Cat. No.: B1223195
CAS No.: 505-14-6
M. Wt: 116.17 g/mol
InChI Key: DTMHTVJOHYTUHE-UHFFFAOYSA-N
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Description

Thiocyanogen, with the molecular formula (SCN)₂, is a pseudohalogen compound whose behavior is intermediate between dibromine and diiodine . This hexatomic compound is typically handled in solution as the pure form is unstable and can explosively decompose above 20°C, often forming a red-orange polymer . Its primary research value lies in its role as an electrophilic reagent that adds trans to alkenes to form 1,2-bis(thiocyanato) compounds, and it reacts with carbonyls at the α-position . A classical and significant application of this compound is in the analysis of fats and oils to determine the degree of unsaturation in fatty acids, providing a this compound value analogous to the iodine value . It also finds use in organic synthesis for specific transformations, such as the preparation of 1,2-dithiins from titanacyclopentadienes and the inversion of alkene geometry . In the lungs, this compound can be formed biologically through the oxidation of thiocyanate by lactoperoxidase . Modern preparation methods often involve the oxidation of lead(II) thiocyanate with bromine in a solvent like methylene chloride or glacial acetic acid, yielding a stable solution for research purposes . This compound is toxic and can cause severe irritation to the skin, eyes, and respiratory tract. It must be handled with appropriate personal protective equipment in a well-ventilated area, and all safety protocols for unstable and toxic substances should be followed . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

thiocyanato thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2N2S2/c3-1-5-6-2-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMHTVJOHYTUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)SSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198513
Record name Sulfur cyanide (S2(CN)2)
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Molecular Weight

116.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-14-6
Record name Sulfur cyanide (S2(CN)2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocyanogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfur cyanide (S2(CN)2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOCYANOGEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ME5949L1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Byproduct Management

The reaction generates lead(II) bromide as a byproduct, which precipitates out of the ether solution, simplifying purification. However, bromine’s high cost and handling challenges limited the scalability of this method. Modern adaptations replace lead salts with potassium thiocyanate (KSCN) and use iodine (I₂) as a milder oxidizer, though this requires precise stoichiometric control to prevent iodine-thiocyanate complexes:

2KSCN+I2(SCN)2+2KI2 \, \text{KSCN} + \text{I}2 \rightarrow (\text{SCN})2 + 2 \, \text{KI}

Hydrogen Peroxide-Mediated Oxidation in Acidic Media

A cost-effective alternative, developed in the mid-20th century, employs hydrogen peroxide (H₂O₂) as the oxidizing agent in acidic conditions. This method avoids halogens entirely, reducing production costs and simplifying waste management. The general reaction is:

2HSCN+H2O2(SCN)2+2H2O2 \, \text{HSCN} + \text{H}2\text{O}2 \rightarrow (\text{SCN})2 + 2 \, \text{H}2\text{O}

Thiocyanic acid (HSCN) is typically generated in situ by acidifying a metal thiocyanate (e.g., NaSCN or KSCN) with sulfuric or phosphoric acid.

Solvent Selection and Process Optimization

The choice of solvent critically influences yield. Polar aprotic solvents like methanol, ethanol, or acetic acid stabilize this compound and prevent polymerization. For example, a 74% yield of thiocyano-meta-toluidine was achieved using a methanol-acetic acid mixture at 18–30°C. The table below summarizes key reaction parameters:

ParameterOptimal ConditionImpact on Yield
SolventMethanol-acetic acidPrevents byproduct formation
Temperature18–30°CMinimizes decomposition
H₂O₂ Addition RateGradual (2–3 hours)Controls oxidation speed

This method’s scalability is enhanced by its cyclic nature: unreacted thiocyanate and solvent can be recovered, reducing waste.

Electrochemical Oxidation of Thiocyanate Ions

Recent advances exploit electrochemical techniques to generate this compound via anodic oxidation of thiocyanate ions (SCN⁻). In acetonitrile (MeCN) at room temperature, applying a controlled current density oxidizes SCN⁻ to (SCN)₂:

2SCN(SCN)2+2e2 \, \text{SCN}^- \rightarrow (\text{SCN})_2 + 2 \, e^-

This “metal-free” approach eliminates the need for chemical oxidizers and is particularly suited for synthesizing this compound derivatives.

Stabilization and Practical Considerations

MeCN stabilizes this compound by slowing its polymerization to polythis compound, a common side reaction in aqueous systems. Electrolysis at low current densities (e.g., 5 mA/cm²) over 2–4 hours achieves yields exceeding 85% for thiocyanated pyrazolo[1,5-a]pyrimidines. The table below contrasts electrochemical and chemical methods:

MethodOxidizing AgentSolventYield (%)Byproducts
Halogen (Br₂)BromineDiethyl ether60–70PbBr₂, I₂ complexes
H₂O₂ (acidic)Hydrogen peroxideMethanol70–87H₂O
ElectrochemicalElectric currentAcetonitrile85–96Polythis compound

Comparative Analysis of Preparation Methods

Efficiency and Cost

  • Halogen oxidation : High purity but limited by bromine’s expense and lead byproducts.

  • H₂O₂ oxidation : Cost-effective and scalable, though requires careful pH control.

  • Electrochemical : Environmentally friendly but demands specialized equipment.

Industrial Applicability

The hydrogen peroxide method dominates industrial settings due to its compatibility with continuous-flow reactors and low waste output. Conversely, electrochemical synthesis is gaining traction in fine chemistry for its precision in derivative synthesis .

Chemical Reactions Analysis

Types of Reactions: Thiocyanogen undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Water and other oxidizing agents.

    Substitution: Aromatic amines, phenols, and this compound.

    Addition: Olefins, acetylenes, and this compound.

Major Products:

    Oxidation: Hypothiocyanous acid.

    Substitution: Thiocyanated aromatic compounds.

    Addition: Thiocyanated olefins and acetylenes.

Scientific Research Applications

Chemical Applications

1. Thiocyanation Reactions

Thiocyanogen serves as an effective reagent for thiocyanation reactions, where thiocyano groups are introduced into organic molecules. Recent studies have demonstrated the use of this compound chloride generated in situ as an active species in the thiocyanation of aromatic and heteroaromatic compounds. This method has shown high regioselectivity and yields in synthesizing various thiocyanated products, which are valuable in organic synthesis and medicinal chemistry .

2. Synthesis of Sulfur-Containing Compounds

This compound is utilized in synthesizing a variety of sulfur-containing compounds. It acts as a precursor for other chemical reactions, enabling the formation of compounds such as sulfides, disulfides, and thiocarbamates. The versatility of this compound in these reactions underscores its importance in synthetic organic chemistry .

Biological Applications

1. Antimicrobial Properties

This compound has been studied for its role in biological oxidation processes, particularly involving lactoperoxidase enzymes. It is oxidized to hypothiocyanous acid, which exhibits potent antimicrobial activity against various pathogens. This property is particularly significant in host defense mechanisms, where thiocyanate functions as a microbicidal agent .

2. Therapeutic Potential

Research indicates that this compound may possess antibacterial, antiparasitic, and anticancer activities. Its derivatives have been explored for potential therapeutic uses, highlighting the compound's relevance in medical research .

Industrial Applications

1. Electrochemical Systems

This compound is being investigated for its application in electrochemical systems, particularly as a cathode material in zinc batteries. Its favorable redox potential when coupled with thiocyanate ions enhances battery performance, although challenges such as hydrolysis need to be addressed to improve reversibility .

2. Chemical Manufacturing

In industrial settings, this compound is employed in producing various chemicals and materials. Its ability to facilitate reactions that generate sulfur-containing products makes it a valuable reagent in chemical manufacturing processes .

Case Study 1: Thiocyanation of Aromatic Compounds

A study published in Chemical & Pharmaceutical Bulletin explored the thiocyanation of aromatic compounds using this compound chloride generated from 1-chloro-1,2-benziodoxol-3-(1H)-one and trimethylsilyl isothiocyanate. The reaction exhibited high yields and regioselectivity for electron-rich aromatic compounds while demonstrating potential transformations for further applications .

Case Study 2: Electrochemical Performance

Research on the use of this compound in zinc-pseudohalogen batteries revealed its effective coupling with zinc anodes due to its positive standard redox potential. However, issues related to hydrolysis were identified as significant barriers to achieving optimal electrochemical performance .

Data Tables

Application AreaSpecific Use CasesKey Findings
Chemistry Thiocyanation reactionsHigh regioselectivity; efficient synthesis
Biology Antimicrobial activityEffective against various pathogens; role in host defense
Medicine Potential therapeutic agentInvestigated for antibacterial and anticancer properties
Industry Electrochemical systemsPositive redox potential; challenges with hydrolysis

Comparison with Similar Compounds

Thiocyanogen belongs to the pseudohalogen family, which includes compounds like cyanogen (CN)₂, azide (N₃⁻), and this compound halides (ClSCN, BrSCN). Below is a detailed comparison:

Cyanogen (CN)₂
Property This compound ((SCN)₂) Cyanogen ((CN)₂) References
Structure S–S linked SCN⁻ radicals N≡C–C≡N
Synthesis Oxidation of Pb(SCN)₂ with Br₂ Thermal decomposition of cyanide salts
Stability Polymerizes at RT; hydrolyzes rapidly Stable at RT; hydrolyzes slowly to HCN
Oxidation Potential 0.769 V 0.92 V
Applications Thiocyanation of arenes; fatty acid analysis Organic nitrile synthesis

Key Differences :

  • This compound’s sulfur backbone enhances electrophilicity but reduces stability compared to cyanogen’s linear structure .
  • Cyanogen is less reactive toward aromatic systems but more versatile in nitrile formation .
Halogens (Br₂, I₂)
Property This compound ((SCN)₂) Bromine (Br₂) Iodine (I₂) References
Electrophilicity Moderate (attacks activated arenes) High (reacts with most arenes) Low (requires catalysts)
Oxidation Strength 0.769 V 1.087 V 0.535 V
Solubility Insoluble in water; soluble in organic solvents Slightly soluble in water Poor water solubility
Toxicity High (releases HCN upon hydrolysis) Corrosive; toxic vapors Low acute toxicity

Key Differences :

  • This compound’s intermediate oxidation strength allows selective thiocyanation without overhalogenation .
  • Unlike Br₂ or I₂, this compound’s disulfide bond enables unique radical-mediated reactions in electrochemistry .
Selenocyanogen ((SeCN)₂)
Property This compound ((SCN)₂) Selenocyanogen ((SeCN)₂) References
Synthesis Oxidation of SCN⁻ with Br₂ Reaction of AgSeCN with I₂
Reactivity Electrophilic substitution Stronger electrophile
Stability Polymerizes at RT More stable than (SCN)₂

Key Differences :

  • Selenocyanogen’s selenium atom increases polarizability, enhancing its electrophilic character compared to this compound .
This compound Halides (ClSCN, BrSCN)
Property This compound ((SCN)₂) This compound Chloride (ClSCN) References
Synthesis Oxidation of SCN⁻ Cl₂ + SCN⁻ in organic solvents
Reactivity Adds to alkenes as (SCN)₂ Adds as Cl–SCN (Markovnikov)
Applications Fatty acid analysis Regiospecific alkene functionalization

Key Differences :

  • ClSCN acts as a mixed halogen source, enabling dual functionalization (e.g., chloro-thiocyanation) .

Biological Activity

Thiocyanogen (SCN) is a compound that has garnered attention due to its significant biological activities and potential therapeutic applications. This article provides an in-depth exploration of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a chemical compound that can be represented as C2N2S\text{C}_{2}\text{N}_{2}\text{S}. It is known for its role in various biochemical processes, particularly in the formation of thiocyanate ions (SCN⁻) upon hydrolysis. The biological relevance of this compound stems from its interaction with biological systems, influencing various physiological processes.

  • Antimicrobial Activity :
    • Thiocyanate ions exhibit potent antimicrobial properties. The oxidation of SCN⁻ by hydrogen peroxide (H₂O₂) produces hypothiocyanous acid (HOSCN), a compound that has been shown to effectively kill bacteria and fungi. This reaction is catalyzed by peroxidases such as myeloperoxidase found in human secretory mucosa .
    • HOSCN selectively reacts with thiol groups in proteins, leading to modifications that can inhibit microbial growth without significantly damaging host tissues .
  • Anti-inflammatory Effects :
    • SCN⁻ plays a crucial role in modulating inflammatory responses. It has been demonstrated that increasing SCN⁻ levels can limit oxidative damage during inflammatory processes by favoring the production of HOSCN over more harmful oxidants like hypochlorous acid (HOCl) .
    • Preclinical studies have highlighted the anti-inflammatory potential of SCN⁻ in models of lung disease and cardiovascular conditions, suggesting its utility in treating inflammatory diseases .
  • Redox Regulation :
    • The interaction of HOSCN with cysteine residues in proteins leads to the formation of sulfenic acids and disulfides, which are critical for redox signaling pathways . This modulation can influence various cellular functions, including apoptosis and cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of thiocyanate, researchers observed that HOSCN effectively reduced bacterial load in pulmonary infections. The study indicated a significant reduction in pathogens such as Staphylococcus aureus when treated with HOSCN, underscoring its potential for therapeutic applications in respiratory diseases .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the role of SCN⁻ in cardiovascular health. Animal models demonstrated that SCN⁻ administration led to decreased markers of inflammation and improved vascular function during atherogenesis. This suggests that thiocyanate could be developed as a preventive treatment for cardiovascular diseases .

Data Table: Biological Activities of this compound

Activity Type Mechanism Reference
AntimicrobialProduction of HOSCN from SCN⁻ via H₂O₂
Anti-inflammatoryModulation of oxidative stress responses
Redox regulationReaction with cysteine residues affecting signaling pathways

Synthesis and Applications

This compound can be synthesized through various chemical methods, including thiocyanation reactions involving alkenes and aromatic compounds. These reactions often utilize transition metal catalysts to facilitate the formation of thiocyanate derivatives, which are valuable in medicinal chemistry for developing new bioactive compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiocyanogen
Reactant of Route 2
Reactant of Route 2
Thiocyanogen

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